molecular formula C6H8N6O2 B15014809 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanol

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanol

Cat. No.: B15014809
M. Wt: 196.17 g/mol
InChI Key: HMFQNCDFAMDXHZ-UHFFFAOYSA-N
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Description

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a heterocyclic compound that contains both oxadiazole and triazole rings.

Preparation Methods

The synthesis of 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. This reaction yields the desired compound after purification by flash column chromatography and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol lies in its specific combination of oxadiazole and triazole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N6O2

Molecular Weight

196.17 g/mol

IUPAC Name

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanol

InChI

InChI=1S/C6H8N6O2/c1-3(13)4-2-12(11-8-4)6-5(7)9-14-10-6/h2-3,13H,1H3,(H2,7,9)

InChI Key

HMFQNCDFAMDXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=N1)C2=NON=C2N)O

Origin of Product

United States

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